molecular formula C4H8OS B074360 Tetramethylene sulfoxide CAS No. 1600-44-8

Tetramethylene sulfoxide

Cat. No. B074360
CAS RN: 1600-44-8
M. Wt: 104.17 g/mol
InChI Key: ISXOBTBCNRIIQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetramethylene sulfoxide and its derivatives often involves the oxidation of sulfides. For instance, the oxidation of sulfides with hydrogen peroxide catalyzed by iron tetrakis(pentafluorophenyl)porphyrin in ethanol is an efficient and chemoselective process, producing sulfoxides with high yields (E. Baciocchi et al., 2004)(Baciocchi, 2004). Additionally, the synthesis and characterization of new halogen-tetramethylene sulfoxide-ruthenium complexes highlight an easy synthetic path for creating such compounds (E. Alessio et al., 1990)(Alessio, 1990).

Molecular Structure Analysis

Tetramethylene sulfoxide's molecular structure has been elucidated through various spectroscopic and crystallographic techniques. For example, the crystal structures of cis-dichlorotetrakis(tetramethylene sulfoxide)ruthenium(II) provide insights into the coordination and spatial arrangement of tetramethylene sulfoxide molecules around metal centers (E. Alessio et al., 1990)(Alessio, 1990).

Chemical Reactions and Properties

Tetramethylene sulfoxide undergoes various chemical reactions, including photolysis and interactions with other chemical species. The 147-nm photolyses of tetramethylene sulfide, sulfoxide, and sulfone reveal mechanisms involving diradical intermediates and elimination reactions (Alfred A. Scala et al., 1981)(Scala, 1981).

Physical Properties Analysis

The physical properties of tetramethylene sulfoxide, such as its solubility, boiling point, and melting point, are crucial for its application in various chemical processes. However, specific detailed studies on these properties were not identified in the search results.

Chemical Properties Analysis

Tetramethylene sulfoxide's chemical properties, including its reactivity, stability, and interactions with other compounds, have been explored to some extent. The synthesis and characterization of its complexes, as well as studies on its oxidation and reactions with carbon monoxide, provide valuable information on its chemical behavior (E. Alessio et al., 1990; R. Srivastava & F. Fronczek, 2003)(Alessio, 1990)(Srivastava & Fronczek, 2003).

Scientific Research Applications

  • Inhibition of Liver Alcohol Dehydrogenase and Ethanol Metabolism : Tetramethylene sulfoxide has been identified as an effective inhibitor of liver alcohol dehydrogenase and ethanol metabolism in rats. It showed promise as an uncompetitive inhibitor, suggesting potential therapeutic applications (Chadha, Leidal, & Plapp, 1983).

  • Use in Rechargeable Li-O2 Batteries : Tetramethylene sulfoxide-based electrolyte was used in rechargeable Li-O2 batteries, exhibiting superior performance without a catalyst and promoting lithium peroxide as the dominant discharge product (Xu et al., 2012).

  • Photolysis Studies : Research on the photolysis of tetramethylene sulfoxide with 147-nm radiation in gas and condensed phases has provided insights into the photodecomposition mechanisms of this compound (Scala, Colon, & Rourke, 1981).

  • Semiempirical MO Method Study : The photochemical decomposition mechanism of tetramethylene sulfoxide was investigated using the SINDO1 semiempirical MO method, providing insights into the formation of ethene, cyclobutane, and other products through concerted bond fragmentations (Jug, Neumann, & Schluff, 1993).

  • Vibrational Spectroscopy in Complexes : Vibrational spectroscopy of tetramethylene sulfoxide and its hexacoordinate complexes with various metal ions revealed the frequency order of ν MO and other aspects of the complex structures (Berney & Weber, 1971).

  • Influence on Solubility of Polymers : The unique interaction between tetramethylene sulfoxide and poly(vinylidene chloride) was studied, indicating strong polar interactions enhanced by the presence of nonpolar diluents (Wessling, 1973).

  • Oxidation of Poly(tetramethylene Sulfide) : The oxidation process of poly(tetramethylene sulfide) was investigated, highlighting the formation of sulfoxide and sulfone groups and their impact on crystallinity and melting behavior (Marco et al., 1984).

Safety And Hazards

Tetramethylene sulfoxide should be handled with care to avoid contact with skin, eyes, and clothing . Inhalation and ingestion should be avoided . In case of contact, immediate medical assistance should be sought .

Future Directions

Tetramethylene sulfoxide has shown promising potential in the up-scaling manufacturing of high-efficiency methylammonium-free perovskite solar cells . Its use in the gas-quenching technique has demonstrated superior accessibility to low-pressure processing, indicating its potential for future applications .

properties

IUPAC Name

thiolane 1-oxide
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InChI

InChI=1S/C4H8OS/c5-6-3-1-2-4-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ISXOBTBCNRIIQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H8OS
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DSSTOX Substance ID

DTXSID6061814
Record name Thiophene, tetrahydro-, 1-oxide
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Molecular Weight

104.17 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Tetramethylene sulfoxide
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Product Name

Tetramethylene sulfoxide

CAS RN

1600-44-8
Record name Tetramethylene sulfoxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
886
Citations
DW Meek, RS Drago, TS Piper - Inorganic Chemistry, 1962 - ACS Publications
A comparison of the values of the crystal field parameter, Dq, for octahedral complexes of Ni (II) and Co (II) with water, dimethyl sulfoxide, tetramethylene sulfoxide, and pyridine N-oxide …
Number of citations: 189 pubs.acs.org
E Alessio, B Milani, G Mestroni, M Calligaris… - Inorganica chimica …, 1990 - Elsevier
In this paper we report the synthesis and characterization of the following ruthenium(II) and ruthenium(III) complexes with tetramethylene sulfoxide (TMSO): cis-RuCl 2 (TMSO) 4 (1), …
Number of citations: 59 www.sciencedirect.com
DW Meek, WE Hatfield, RS Drago, TS Piper - Inorganic Chemistry, 1964 - ACS Publications
… of tetramethylene sulfoxide (TMSO) are reported. During the course … of tetramethylene sulfoxide. A brown complex precipitated … of tetramethylene sulfoxide was added while stirring to a …
Number of citations: 16 pubs.acs.org
P Van Leeuwen, WL Groeneveld - Recueil des Travaux …, 1967 - Wiley Online Library
Inorganic complexes of two cyclic sulfoxides viz. tetramethylene sulfoxide and pentamethylene sulfoxide are reported. The hexasulfoxide metal complexes are identified by their …
Number of citations: 20 onlinelibrary.wiley.com
K Jug, F Neumann, HP Schluff - The Journal of Organic Chemistry, 1993 - ACS Publications
The mechanism of the photochemical decomposition of tetramethylene sulfoxide (TMSO) was investigated by the semiempirical MO method SINDOl. The relevant singlet and low-lying …
Number of citations: 10 pubs.acs.org
J Reedijk, P Van Leeuwen… - Recueil des Travaux …, 1968 - Wiley Online Library
… The properties of tetramethylene sulfoxide (abbreviated TMSO) as a ligand were first studied by Meek, Drag0 and Piper 2 . They isolated Cr(TMSo)~(C104)3, Co(TMSO)e,(C104)2 and …
Number of citations: 22 onlinelibrary.wiley.com
FH Dorer, KE Salomon - The Journal of Physical Chemistry, 1980 - ACS Publications
The reaction channels exhibited during the gas-phase photolysis of tetramethylene sulfoxide (TMSO) have been characterized. Whereas photolysisin the liquid phase produces no …
Number of citations: 6 pubs.acs.org
F Wu, X Chen, BR Weiner - The Journal of Physical Chemistry, 1995 - ACS Publications
The 193 and 248 nm photodissociation of tetramethylene sulfoxide (TMSO) in the gas phase has been investigated by using laser spectroscopic techniques. The vibrational state …
Number of citations: 7 pubs.acs.org
DD Swank, GF Needham, RD Willett - Inorganic Chemistry, 1979 - ACS Publications
* To whom correspondence should be addressed atWashington State University. ions has increased in recentyears. The role of the ligand in determining bondangles and distances in …
Number of citations: 55 pubs.acs.org
CV Berney, JH Weber - Inorganica Chimica Acta, 1971 - Elsevier
A vibrational spectroscopic study of tetramethylene sulfoxide (TMSO) and its hexacoordinate complexes with Al III , Cr III , Fe II , Mn II , Fe II , Co II , Ni II , and Zn II has been carried out. …
Number of citations: 11 www.sciencedirect.com

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